4-[(1R)-1-aminoethyl]-N-(2,3,5,6-tetradeuteriopyridin-4-yl)cyclohexane-1-carboxamide;hydrate
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Overview
Description
4-[(1R)-1-aminoethyl]-N-(2,3,5,6-tetradeuteriopyridin-4-yl)cyclohexane-1-carboxamide;hydrate is a compound known for its significant role in biochemical research. It is a selective inhibitor of Rho-associated protein kinases (ROCK-I and ROCK-II), which are involved in various cellular functions such as contraction, motility, proliferation, and apoptosis .
Preparation Methods
The synthesis of 4-[(1R)-1-aminoethyl]-N-(2,3,5,6-tetradeuteriopyridin-4-yl)cyclohexane-1-carboxamide;hydrate typically involves organic synthesis techniques. The process includes the following steps:
Starting Materials: The synthesis begins with cyclohexane-1-carboxylic acid and 2,3,5,6-tetradeuteriopyridine.
Reaction Conditions: The carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride. This is followed by the reaction with 2,3,5,6-tetradeuteriopyridine to form the amide bond.
Hydration: The final step involves the hydration of the compound to obtain the hydrate form.
Chemical Reactions Analysis
4-[(1R)-1-aminoethyl]-N-(2,3,5,6-tetradeuteriopyridin-4-yl)cyclohexane-1-carboxamide;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group, where reagents like alkyl halides can be used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is employed in cell biology to study the role of ROCK kinases in cell motility, proliferation, and apoptosis.
Medicine: It has potential therapeutic applications in treating diseases such as cancer, cardiovascular diseases, and neurological disorders by inhibiting ROCK kinases.
Industry: The compound is used in the development of pharmaceuticals and as a tool in drug discovery.
Mechanism of Action
The mechanism of action of 4-[(1R)-1-aminoethyl]-N-(2,3,5,6-tetradeuteriopyridin-4-yl)cyclohexane-1-carboxamide;hydrate involves the inhibition of ROCK-I and ROCK-II kinases. These kinases play a crucial role in regulating the actin cytoskeleton, which affects cell shape, motility, and contraction. By inhibiting these kinases, the compound can modulate various cellular processes, making it a valuable tool in research and potential therapeutic applications .
Comparison with Similar Compounds
Similar compounds to 4-[(1R)-1-aminoethyl]-N-(2,3,5,6-tetradeuteriopyridin-4-yl)cyclohexane-1-carboxamide;hydrate include:
Y-27632: Another selective ROCK inhibitor with similar applications in research and medicine.
Fasudil: A ROCK inhibitor used clinically to treat cerebral vasospasm and other cardiovascular conditions.
H-1152: A potent and selective ROCK inhibitor used in biochemical research.
The uniqueness of this compound lies in its deuterium-labeled pyridine ring, which can provide insights into the metabolic pathways and stability of the compound in biological systems.
Properties
Molecular Formula |
C14H23N3O2 |
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Molecular Weight |
269.38 g/mol |
IUPAC Name |
4-[(1R)-1-aminoethyl]-N-(2,3,5,6-tetradeuteriopyridin-4-yl)cyclohexane-1-carboxamide;hydrate |
InChI |
InChI=1S/C14H21N3O.H2O/c1-10(15)11-2-4-12(5-3-11)14(18)17-13-6-8-16-9-7-13;/h6-12H,2-5,15H2,1H3,(H,16,17,18);1H2/t10-,11?,12?;/m1./s1/i6D,7D,8D,9D; |
InChI Key |
UQNFGMWAFMCGCM-NCNFXCAMSA-N |
Isomeric SMILES |
[2H]C1=C(N=C(C(=C1NC(=O)C2CCC(CC2)[C@@H](C)N)[2H])[2H])[2H].O |
Canonical SMILES |
CC(C1CCC(CC1)C(=O)NC2=CC=NC=C2)N.O |
Origin of Product |
United States |
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